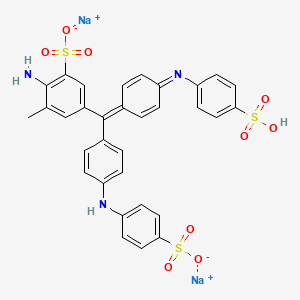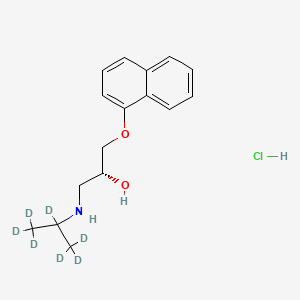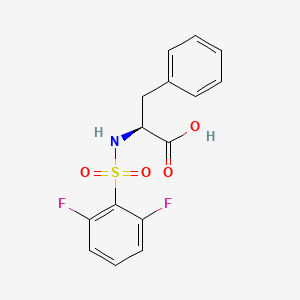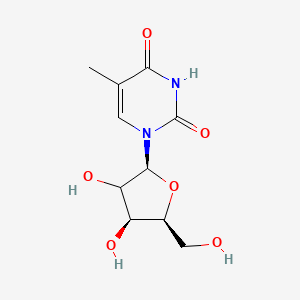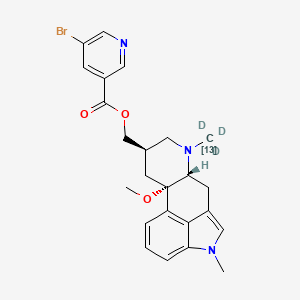![molecular formula C38H69N7O8 B15141939 (Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be used to study biochemical pathways or as a probe to investigate the function of specific proteins or enzymes.
Medicine
In medicine, this compound could have potential as a therapeutic agent, depending on its biological activity and toxicity profile.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. It might interact with proteins, enzymes, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural features. Examples could include peptides, peptidomimetics, or other amide-containing compounds.
Uniqueness
The uniqueness of this compound would depend on its specific structure and properties. It might have unique biological activity, stability, or reactivity compared to similar compounds.
Properties
Molecular Formula |
C38H69N7O8 |
|---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide |
InChI |
InChI=1S/C38H69N7O8/c1-9-11-12-13-14-15-16-17-32(47)41-22-33(48)42-23-34(49)43-30(19-26(5)6)37(52)45(36(51)29(40)10-2)38(53)31(20-27(7)8)44(35(50)21-39)28(24-46)18-25(3)4/h14-15,25-31,46H,9-13,16-24,39-40H2,1-8H3,(H,41,47)(H,42,48)(H,43,49)/b15-14-/t28-,29?,30-,31-/m0/s1 |
InChI Key |
KBYQQBAWMOIJQY-KIOLEQJASA-N |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N(C(=O)[C@H](CC(C)C)N([C@@H](CC(C)C)CO)C(=O)CN)C(=O)C(CC)N |
Canonical SMILES |
CCCCCC=CCCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)N(C(=O)C(CC)N)C(=O)C(CC(C)C)N(C(CC(C)C)CO)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
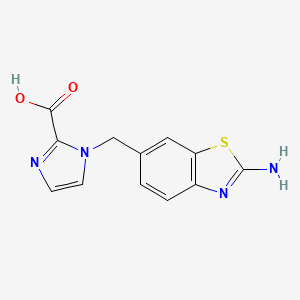


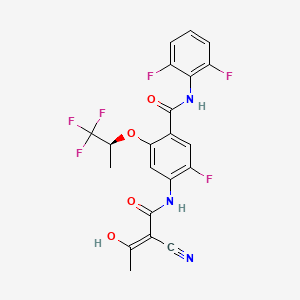
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
